molecular formula C24H31O7K B193082 Eplerenone Hydroxyacid Potassium Salt CAS No. 95716-98-6

Eplerenone Hydroxyacid Potassium Salt

カタログ番号 B193082
CAS番号: 95716-98-6
分子量: 470.6 g/mol
InChIキー: PRKXKJMKEHYPBV-PUDZRVQSSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eplerenone Hydroxyacid Potassium Salt is a metabolite of Eplerenone . It is used in combination therapy for the treatment of cardiovascular disorders . The molecular formula is C24 H31 O7 and the molecular weight is 470.60 .

科学的研究の応用

Scientific Research Applications of Eplerenone

Heart Failure and Cardiovascular Health

  • Eplerenone has shown efficacy in reducing hospitalization for heart failure and cardiovascular mortality in patients with chronic heart failure and reduced ejection fraction (HF-REF) (Eschalier et al., 2013).
  • Its survival benefits in heart failure patients post-myocardial infarction are independent of its diuretic and potassium-sparing effects, suggesting that mineralocorticoid receptor antagonism provides cardiovascular protection beyond these properties (Rossignol et al., 2011).

Hypertension

  • Eplerenone is effective as an antihypertensive agent, reducing clinic and ambulatory blood pressure in patients with essential hypertension (White et al., 2003).
  • It also demonstrated similar effectiveness in lowering office and home blood pressures in hypertensive patients treated with calcium channel blockers and angiotensin II receptor blockers as compared to indapamide, a thiazide-like diuretic (Ohta et al., 2015).

Pharmacokinetics and Pharmacodynamics

  • Eplerenone is distinguished from spironolactone by its shorter half-life and absence of active metabolites. It is effective as an antihypertensive agent and in improving morbidity and mortality of heart failure (Sica, 2005).
  • It has been compared favorably with spironolactone in the management of patients with bilateral idiopathic hyperaldosteronism, offering similar blood pressure reduction with fewer endocrine side effects (Karagiannis et al., 2009).

Safety and Efficacy in Specific Conditions

  • In patients with systolic heart failure and mild symptoms, eplerenone reduced the risk of death and hospitalization, demonstrating its safety and efficacy in this group (Zannad et al., 2011).
  • Its use in treating hypokalemia in Gitelman syndrome was found to be effective, suggesting its utility beyond its traditional applications (Blanchard et al., 2015).

Serum Potassium and Clinical Outcomes

  • The relationship between eplerenone, serum potassium, and clinical outcomes in heart failure post-myocardial infarction was studied, highlighting the importance of periodic monitoring of serum potassium levels (Pitt et al., 2008).

Other Studies

  • Eplerenone's role in reducing systolic blood pressure in oligo-anuric hypertensive hemodialysis patients without affecting plasma aldosterone concentrations or plasma renin activity was investigated (Shavit et al., 2011).
  • The safety profile of eplerenone in hemodialysis patients and its impact on hyperkalemia and hypotension was assessed, indicating its safety for use in such populations (Walsh et al., 2015).

将来の方向性

Eplerenone has been shown to be effective in reducing urinary protein and anti-fibrosis in patients with diabetic nephropathy (DN), and it also shows a specific improvement in blood pressure . This suggests potential future directions for the use of Eplerenone and its metabolites, including Eplerenone Hydroxyacid Potassium Salt, in the treatment of DN and potentially other conditions.

特性

IUPAC Name

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXKJMKEHYPBV-NKAIHNAKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675881
Record name potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eplerenone Hydroxyacid Potassium Salt

CAS RN

95716-98-6
Record name potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 2
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 3
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 4
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 5
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 6
Eplerenone Hydroxyacid Potassium Salt

Citations

For This Compound
1
Citations
K Filip, M Łaszcz, A Leś, J Chmiel - Journal of Pharmaceutical and …, 2018 - Elsevier
Two novel high-performance liquid chromatography methods for the determination of process-related impurities of eplerenone drug substance and the designated starting material were …
Number of citations: 2 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。